Belizatinib, also known as TSR-011, is an orally available inhibitor of both the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and the tropomyosin-related kinases (TRK) TRKA, TRKB, and TRKC, with potential antineoplastic activity. Upon administration, ALK/TRK inhibitor TSR-011 binds to and inhibits both ALK and TRK kinases. The inhibition leads to disruption of ALK- and TRK-mediated signaling and impedes tumor cell growth in ALK/TRK-overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; ALK dysregulation and gene rearrangements are associated with a series of tumors.
Belizatinib
CAS No.: 1357920-84-3
Cat. No.: VC0520711
Molecular Formula: C33H44FN5O3
Molecular Weight: 577.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1357920-84-3 |
---|---|
Molecular Formula | C33H44FN5O3 |
Molecular Weight | 577.7 g/mol |
IUPAC Name | 4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
Standard InChI | InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41) |
Standard InChI Key | WSTUJEXAPHIEIM-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F |
Canonical SMILES | CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Belizatinib (TSR-011) is an orally available small molecule with potent kinase inhibitory activity. The compound's systematic IUPAC name is 4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide . It possesses the following key properties:
Structurally, belizatinib features a benzimidazole core scaffold with several functional groups including a fluorobenzamide moiety, a cyclohexyl group with an isopropylcarbamoyl substituent, and a piperidinylmethyl group with a 2-hydroxypropan-2-yl substituent . This complex structure contributes to its specific binding characteristics with target kinases.
Mechanism of Action
Belizatinib functions as a dual inhibitor targeting two principal families of receptor tyrosine kinases:
ALK Inhibition
Belizatinib demonstrates exceptional potency against the anaplastic lymphoma kinase (ALK) with an IC50 value of 0.7 nM against wild-type recombinant ALK . ALK belongs to the insulin receptor superfamily and plays a critical role in nervous system development. Dysregulation and gene rearrangements of ALK are associated with various cancers, particularly certain subtypes of NSCLC .
TRK Inhibition
In addition to ALK inhibition, belizatinib effectively targets the tropomyosin-related kinases (TRK) with IC50 values less than 3 nM for TRKA, TRKB, and TRKC . These kinases are involved in neuronal development and survival signaling pathways.
The dual inhibition of both ALK and TRK kinases results in disruption of downstream signaling pathways, ultimately impeding tumor cell growth in malignancies dependent on these kinases for survival and proliferation .
Preclinical Studies
In Vitro Activity
In laboratory studies, belizatinib has demonstrated significant inhibitory effects against both wild-type and mutant forms of ALK. Particularly noteworthy is its activity against the L1196M mutation, which is a common mechanism of resistance to first-generation ALK inhibitors like crizotinib .
In Vivo Efficacy
Animal studies have shown that belizatinib can effectively and continuously inhibit ALK-dependent tumor growth in mouse models . These preclinical studies indicated favorable pharmacokinetic properties and good tolerability, supporting its advancement into clinical trials.
Therapeutic Applications in Non-Small Cell Lung Cancer
Activity Against ALK-Positive NSCLC
ALK gene rearrangements occur in approximately 3-7% of NSCLC cases, and these cancers are particularly sensitive to ALK inhibitors. While several ALK inhibitors (crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib) have been approved for clinical use, resistance inevitably develops, creating a need for novel compounds like belizatinib .
Efficacy Against Resistance Mutations
A significant finding regarding belizatinib is its exceptional potency against the L1196M mutation of the EML4-ALK fusion protein. This mutation, often called the "gatekeeper" mutation, is a common mechanism of resistance to first-generation ALK inhibitors .
Research from Ludwig Maximilian University of Munich demonstrated that belizatinib was approximately twenty times more potent than lorlatinib against ALK-L1196M mutations across all types of EML4-ALK fusion variants . This remarkable efficacy was further confirmed through molecular dynamics simulations, suggesting belizatinib could be particularly valuable for patients who develop this specific resistance mutation .
Comparative Analysis with Other ALK Inhibitors
Potency Against Various ALK Mutations
The efficacy of belizatinib compared to other ALK inhibitors varies depending on the specific mutation. Based on cell viability assays, the following recommendations have been suggested for optimal targeting of different mutations:
Mutation | Recommended Inhibitor | Source |
---|---|---|
G1269A | Brigatinib or Belizatinib | |
L1152R | Brigatinib | |
C1156Y | Lorlatinib | |
I1171T | Lorlatinib | |
L1196M | Belizatinib |
These findings suggest that personalized selection of ALK inhibitors based on the specific mutation profile could optimize treatment outcomes for patients with ALK-positive NSCLC.
Activity Against Different EML4-ALK Fusion Variants
Research has also indicated that the sensitivity to ALK inhibitors varies depending on the specific EML4-ALK fusion variant. Studies suggest a trend where variant 2 (V2) is most sensitive to ALK tyrosine kinase inhibitors, variants 1 (V1) and 3b (V3b) show intermediate sensitivity, and variant 3a (V3a) demonstrates the least sensitivity .
Clinical Development
Clinical Trials
Belizatinib has been evaluated in early-phase clinical trials:
Trial Phase | Identifier | Status | Study Population | Locations | Completion Date | Source |
---|---|---|---|---|---|---|
Phase I/IIa | NCT02048488 | Completed | Solid tumors and lymphomas | Poland, Spain, Taiwan, United Kingdom, USA | June 30, 2018 |
The phase I/IIa trial was designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of belizatinib in patients with advanced solid tumors, with a particular focus on ALK-positive NSCLC, including those who had developed resistance to crizotinib .
Pharmacokinetic Data
Limited pharmacokinetic data from clinical trials has been published, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume